
Pirmagrel
Übersicht
Beschreibung
Pirmagrel ist ein potenter Thromboxan-Synthase-Hemmer. Es wird hauptsächlich in der wissenschaftlichen Forschung für seine Fähigkeit eingesetzt, die Synthese von Thromboxan zu hemmen, einer Verbindung, die an der Thrombozytenaggregation und Vasokonstriktion beteiligt ist . Dies macht this compound zu einem wertvollen Werkzeug bei der Erforschung von Herz-Kreislauf-Erkrankungen und Thrombosen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Mutterlauge. Typischerweise werden 2 mg der Verbindung in 50 μL Dimethylsulfoxid (DMSO) gelöst, um eine Konzentration von 40 mg/mL zu erreichen . Die synthetische Route und die Reaktionsbedingungen für die industrielle Produktion sind nicht weit verbreitet, aber die Verbindung ist für Forschungszwecke bei verschiedenen Lieferanten erhältlich .
Vorbereitungsmethoden
The synthesis of Pirmagrel involves several steps, starting with the preparation of the mother liquor. Typically, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The synthetic route and reaction conditions for industrial production are not widely documented, but the compound is available for research purposes from various suppliers .
Analyse Chemischer Reaktionen
Pirmagrel unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner funktionellen Gruppen.
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Acute Coronary Syndrome (ACS)
Pirmagrel has been evaluated in patients with acute coronary syndrome undergoing percutaneous coronary intervention (PCI). Clinical trials have demonstrated its effectiveness in reducing ischemic events such as myocardial infarction and stent thrombosis.
- Efficacy : In a study involving over 13,000 patients, this compound showed a significant reduction in major cardiovascular events compared to clopidogrel, with a hazard ratio of 0.81 for death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke .
- Safety : While effective, this compound is associated with an increased risk of major bleeding events. In the same study, major bleeding occurred in 2.4% of patients treated with this compound compared to 1.8% with clopidogrel .
Thrombotic Stroke
Recent investigations have explored the use of this compound in patients with thrombotic strokes. The PRASTRO-III study highlighted its potential benefits in reducing the recurrence of stroke compared to traditional therapies .
- Study Design : This double-blind study involved 234 patients with thrombotic stroke and assessed the efficacy of this compound against clopidogrel.
- Findings : Results indicated a favorable safety profile and a significant reduction in recurrent stroke rates among those treated with this compound .
Prasugrel vs. Clopidogrel
Numerous studies have compared this compound (as prasugrel) against clopidogrel, revealing insights into its clinical performance:
Case Studies and Real-World Evidence
Real-world studies further support the clinical findings from randomized controlled trials:
- A database analysis involving 17,642 patients confirmed that this compound effectively reduced serious cardiovascular events when compared to Ticagrelor in routine clinical practice .
- Another study focused on diabetic patients undergoing PCI indicated that both prasugrel and clopidogrel had comparable safety profiles but highlighted prasugrel's superior efficacy in reducing ischemic outcomes .
Wirkmechanismus
Pirmagrel exerts its effects by selectively inhibiting thromboxane synthase, an enzyme responsible for the production of thromboxane A2 from prostaglandin H2 . This inhibition reduces the levels of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction. The molecular targets involved include thromboxane synthase and the thromboxane A2 receptor .
Vergleich Mit ähnlichen Verbindungen
Pirmagrel ist einzigartig in seiner selektiven Hemmung der Thromboxan-Synthase. Ähnliche Verbindungen umfassen:
Clopidogrel: Ein weiteres Thienopyridin, das ebenfalls die Thrombozytenaggregation hemmt, indem es P2Y12-Rezeptoren blockiert.
Ticlopidin: Ähnlich wie Prasugrel und Clopidogrel hemmt es die Thrombozytenaggregation, hat aber ein anderes Sicherheitsprofil.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Hemmung der Thromboxan-Synthase, während die anderen Verbindungen hauptsächlich auf Adenosindiphosphat-Rezeptoren abzielen.
Biologische Aktivität
Pirmagrel is a thienopyridine derivative and an antiplatelet agent that functions primarily through the inhibition of platelet aggregation. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
This compound acts as a prodrug, requiring metabolic activation to exert its effects. The active metabolite of this compound inhibits the P2Y12 receptor on platelets, leading to a reduction in adenosine diphosphate (ADP)-induced platelet aggregation. This inhibition is crucial for preventing thrombus formation in various cardiovascular conditions.
Pharmacological Profile
The pharmacological profile of this compound has been compared with other antiplatelet agents such as prasugrel and ticagrelor. Notably, this compound has demonstrated a significant ability to inhibit thromboxane A2 (TXA2) synthesis, achieving reductions of 75% to 80% without adversely affecting prostacyclin levels, which are important for vascular health .
Table 1: Comparative Pharmacological Activity
Agent | Mechanism | TXA2 Inhibition | Prostacyclin Effect |
---|---|---|---|
This compound | P2Y12 receptor antagonist | 75-80% | No significant effect |
Prasugrel | P2Y12 receptor antagonist | Not specified | Variable |
Ticagrelor | P2Y12 receptor antagonist | Not specified | Variable |
In Vitro and In Vivo Studies
Research indicates that this compound exhibits potent antiplatelet activity in both in vitro and in vivo settings. For instance, studies have shown that this compound effectively reduces platelet aggregation in response to ADP stimulation. The concentration-dependent inhibition indicates its potential efficacy in clinical settings.
Case Study: Clinical Efficacy
A clinical study compared the effects of this compound with those of ticagrelor and prasugrel among patients with acute coronary syndromes. The primary endpoint was the reduction in residual platelet reactivity measured by Platelet Reactivity Units (PRU). Results indicated that patients treated with this compound had comparable outcomes to those receiving prasugrel and ticagrelor, suggesting its non-inferiority as an antiplatelet agent .
Safety Profile
The safety profile of this compound has been evaluated in various clinical trials. Adverse effects primarily include bleeding risks, similar to those observed with other antiplatelet therapies. However, its selective inhibition of TXA2 synthesis may offer a more favorable safety margin compared to non-selective agents.
Eigenschaften
IUPAC Name |
6-imidazo[1,5-a]pyridin-5-ylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFOFTJHFFTNRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234982 | |
Record name | Pirmagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85691-74-3 | |
Record name | Pirmagrel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085691743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirmagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRMAGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5H2VA91V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pirmagrel?
A1: this compound functions as a thromboxane synthase inhibitor. [, , ] This means it prevents the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregator. By inhibiting thromboxane A2 production, this compound tips the balance towards prostacyclin, a vasodilator and inhibitor of platelet aggregation.
Q2: How does this compound's activity in pre-eclampsia differ from its effects in normal physiological conditions?
A2: Research suggests that this compound can normalize the imbalance of thromboxane A2 and prostacyclin observed in pre-eclampsia. [] Cytotrophoblasts from pre-eclamptic pregnancies typically exhibit increased thromboxane A2 production. This compound, at low concentrations, effectively inhibits this elevated thromboxane production, leading to a concurrent increase in prostacyclin levels. This normalization effect may be beneficial in mitigating the vasoconstriction and platelet aggregation associated with pre-eclampsia.
Q3: Does this compound directly interact with thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptors?
A3: While this compound primarily acts as a thromboxane synthase inhibitor, studies indicate that it also possesses a weaker affinity for TXA2/PG-END receptors compared to dedicated antagonists like GR32191 or SQ29548. [] This direct receptor interaction might contribute to this compound's overall efficacy in inhibiting thromboxane A2-mediated effects.
Q4: Has this compound demonstrated efficacy in animal models of disease?
A4: Yes, studies in young spontaneously hypertensive rats (SHR), a model for studying hypertension, have shown this compound's ability to reduce exaggerated tubuloglomerular feedback activity. [, ] This effect is likely mediated by the inhibition of thromboxane A2, which contributes to the heightened sensitivity of this feedback mechanism in SHR.
Q5: Are there specific analytical methods used to study this compound?
A5: While the provided research abstracts don't delve into specific analytical techniques for this compound, it's safe to assume that standard methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for its detection and quantification in biological samples. Additionally, radioligand binding assays using tritiated ligands like [3H]SQ29548 are likely used to study its interaction with TXA2/PG-END receptors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.